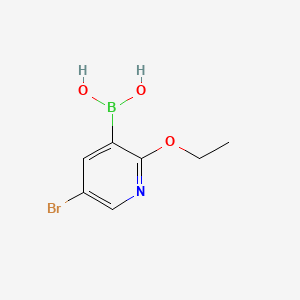

5-Bromo-2-ethoxypyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-bromo-2-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BBrNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXXKWUXSALQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661236 | |

| Record name | (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-98-8 | |

| Record name | B-(5-Bromo-2-ethoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-ethoxypyridine-3-boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery

This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxypyridine-3-boronic acid, a versatile building block in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, robust characterization methodologies, and strategic applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The introduction of a boronic acid moiety onto this privileged heterocycle unlocks a vast chemical space for the synthesis of complex molecules, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This compound is a particularly valuable reagent, offering three distinct points of potential modification: the boronic acid group for C-C bond formation, the bromo substituent which can participate in further cross-coupling or other transformations, and the ethoxy group which influences the electronic properties and solubility of the molecule and its derivatives. This trifunctional nature makes it a powerful tool for the rapid construction of molecular diversity in drug discovery programs.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective use. The following data has been compiled from supplier information and predictive analysis based on structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference/Source |

| CAS Number | 871332-98-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₉BBrNO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 245.87 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK--[1] |

| Purity | Typically ≥95% | --INVALID-LINK--[1] |

Spectroscopic Profile

While a dedicated, peer-reviewed spectroscopic analysis of this specific compound is not widely available, we can infer its characteristic spectral features based on extensive data from analogous structures.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the quartet and triplet of the ethoxy group, and a broad signal for the hydroxyl protons of the boronic acid. The aromatic protons will likely appear as doublets in the downfield region (δ 7.5-8.5 ppm). The quartet for the -OCH₂- protons would be expected around δ 4.0-4.5 ppm, and the corresponding methyl triplet (-CH₃) would be further upfield at approximately δ 1.2-1.5 ppm. The B(OH)₂ protons typically appear as a broad singlet that can be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon atoms of the pyridine ring are expected in the δ 110-160 ppm region. The carbon attached to the boron atom will be in the lower end of this range, while the carbon bearing the ethoxy group will be at the higher end. The two carbons of the ethoxy group will be found in the upfield region, with the -OCH₂- carbon around δ 60-70 ppm and the -CH₃ carbon around δ 14-16 ppm.[2]

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key expected vibrational bands include:

-

A broad O-H stretching band in the region of 3200-3500 cm⁻¹ due to the boronic acid hydroxyl groups.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the ethoxy group just below 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A strong B-O stretching vibration around 1350 cm⁻¹.

-

A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum (500-650 cm⁻¹).[3][4]

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. The following is a plausible and robust synthetic strategy.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-Bromo-2-ethoxypyridine

This step involves a nucleophilic aromatic substitution of the bromo group at the 2-position of 2,5-dibromopyridine with sodium ethoxide. The bromo group at the 2-position is more activated towards nucleophilic attack than the one at the 5-position.

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyridine.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-Bromo-2-ethoxypyridine.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves a halogen-metal exchange followed by borylation and subsequent hydrolysis.

-

Dissolve the purified 5-Bromo-2-ethoxypyridine in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes to the reaction mixture. The lithiation is directed to the 3-position due to the ortho-directing effect of the ethoxy group.

-

After stirring at -78 °C for a specified time, add triisopropyl borate dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the aqueous layer with an organic solvent.

-

The crude boronic acid can be purified by recrystallization or by an acid-base workup to remove non-acidic impurities.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[5]

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for a Typical Suzuki Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature will depend on the reactivity of the aryl bromide. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.[5][6]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, especially in Suzuki-Miyaura cross-coupling reactions, empowers chemists to fully exploit its potential in the development of novel therapeutics and functional materials.

References

- 1. (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Senior Application Scientist's Guide to 5-Bromo-2-ethoxypyridine-3-boronic acid: Properties and Synthetic Strategies

Abstract: This technical guide provides an in-depth examination of 5-Bromo-2-ethoxypyridine-3-boronic acid (CAS No. 871332-98-8), a versatile and strategically important building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes core physicochemical data with field-proven insights into its reactivity, focusing on palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental design, present detailed protocols, and discuss the potential for orthogonal functionalization, thereby offering a comprehensive resource for leveraging this reagent in complex molecular design and drug discovery programs.

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

In the landscape of heterocyclic chemistry, pyridine scaffolds are ubiquitous, forming the core of numerous pharmaceuticals and functional materials. This compound has emerged as a particularly valuable reagent due to its trifunctional nature. The molecule incorporates:

-

A pyridine core , a privileged structure in medicinal chemistry.

-

An ethoxy group at the 2-position, which modulates the electronic character of the ring, influencing both reactivity and the pharmacokinetic properties of its derivatives.

-

A boronic acid at the 3-position, a versatile handle for Suzuki-Miyaura cross-coupling.

-

A bromine atom at the 5-position, providing an orthogonal site for subsequent cross-coupling reactions.

This unique arrangement allows for controlled, sequential bond formation, enabling the efficient construction of highly decorated pyridine derivatives from a single, readily available starting material. This guide will dissect the properties of this reagent and provide a practical framework for its application.

Core Physicochemical & Safety Data

A foundational understanding of a reagent's properties is critical for safe handling and successful reaction design.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 871332-98-8 | [1][2] |

| Chemical Formula | C₇H₉BBrNO₃ | [2] |

| Molecular Weight | 245.87 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 110 - 120 °C | |

| Solubility | While specific quantitative data is not widely published, boronic acids generally exhibit good solubility in polar aprotic solvents like DMSO and DMF, and alcohols such as methanol and ethanol. Phenylboronic acid, a parent compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] This trend is expected to be similar for this compound, making it suitable for a range of reaction media. |

Safety & Handling

Proper laboratory practice is essential when working with this reagent.

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Recommended PPE: Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All handling of the solid should be performed in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Reactivity and Synthetic Applications

The primary synthetic utility of this molecule stems from the reactivity of the boronic acid group in Suzuki-Miyaura cross-coupling reactions. The presence of the bromine atom offers a secondary, orthogonal reaction site.

The Suzuki-Miyaura Coupling: Mechanism and Causality

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, catalyzed by a palladium complex. The generally accepted catalytic cycle provides a framework for understanding experimental choices.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights on Reagent Selection:

-

Catalyst: For electron-rich pyridine systems, palladium catalysts bearing electron-rich phosphine ligands are often optimal. Catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos or XPhos are effective. They facilitate the rate-limiting oxidative addition step with the aryl halide partner.

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rates and suppress side reactions. For sensitive substrates, milder bases like K₂CO₃ are preferred.

-

Solvent: A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane, DME, or THF are used to solubilize the organic partners and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Objective: Synthesis of a 3-aryl-5-bromo-2-ethoxypyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Aryl Bromide (e.g., 4-bromoanisole, 1.1 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Workflow Diagram:

Caption: A standard workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, the aryl bromide, and finely ground potassium carbonate.

-

Inerting: Seal the flask with a rubber septum and subject it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe (typically a 4:1 to 5:1 ratio).

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

-

Reaction: Immerse the flask in a preheated oil bath and heat to reflux (90-100 °C). Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

-

Aqueous Work-up: After cooling to room temperature, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the desired product.

Orthogonal Reactivity and Sequential Coupling

A key strategic advantage of this reagent is the presence of the C5-bromo substituent, which is typically less reactive in palladium-catalyzed couplings than the boronic acid. This allows for a two-step, one-pot or sequential functionalization strategy. After the initial Suzuki-Miyaura coupling at the C3-boronic acid position, the resulting 3-aryl-5-bromopyridine can undergo a second cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination) at the C5-position. This powerful approach enables the rapid generation of molecular diversity from a single precursor.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its capacity for selective, sequential cross-coupling reactions makes it an invaluable tool for constructing complex, polysubstituted pyridine derivatives. A thorough understanding of its physicochemical properties and the mechanistic nuances of the Suzuki-Miyaura reaction, as detailed in this guide, empowers chemists to effectively integrate this reagent into their synthetic workflows, accelerating the discovery of novel molecules in pharmaceuticals, agrochemicals, and materials science.

References

An In-Depth Technical Guide to 5-Bromo-2-ethoxypyridine-3-boronic acid (CAS: 871332-98-8): A Key Building Block in Modern Synthesis

This guide provides an in-depth technical overview of 5-Bromo-2-ethoxypyridine-3-boronic acid, a specialized heterocyclic building block crucial for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its reactivity, its practical applications, and the protocols that ensure its successful use in synthesis.

Introduction: A Bifunctional Reagent for Complex Scaffolds

This compound is a strategically designed synthetic intermediate. Its value lies in the orthogonal reactivity of its two key functional groups: the bromine atom and the boronic acid moiety. This bifunctional nature allows for its participation in sequential, selective cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1][2] The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals, while the boronic acid group itself is an increasingly important pharmacophore in drug design.[3][4][5][6] This combination makes the title compound a high-value reagent for generating novel molecular entities with therapeutic potential.

Molecular Structure of this compound

Caption: Chemical structure of the title compound.

Physicochemical Properties, Stability, and Safe Handling

Understanding the physical and chemical characteristics of a reagent is paramount for its effective and safe use. While boronic acids are versatile, they possess inherent instabilities that must be managed.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 871332-98-8 | [7][8][9] |

| Molecular Formula | C₇H₉BBrNO₃ | [7][10] |

| Molecular Weight | ~245.87 g/mol | [7][11] |

| Appearance | Solid / Powder | [7] |

| Purity | Typically ≥95% |[7] |

Stability and Degradation Pathways

The utility of boronic acids is tempered by their susceptibility to degradation. The primary pathways include:

-

Dehydration to Boroxines: The most common instability is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is an equilibrium process, and the boronic acid can often be regenerated by dissolving the solid in a solvent containing water.[12]

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be promoted by factors like elevated temperatures, pH, and the presence of certain metals.[12]

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to various byproducts.[12]

Recommended Storage and Handling

To mitigate degradation and ensure reagent integrity, strict adherence to storage and handling protocols is essential.

Table 2: Recommended Storage Conditions

| Condition | Temperature | Duration | Rationale |

|---|---|---|---|

| Long-term Storage | -20°C | >1 year | Minimizes thermal degradation and dehydration.[12] |

| Short-term Storage | 2-8°C | Weeks to months | Suitable for routine use, slows degradation.[13] |

Handling Best Practices:

-

Inert Atmosphere: Handle the solid under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize exposure to moisture and oxygen.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13] The compound is classified as a skin, eye, and respiratory irritant.[14]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

-

Dispensing: Weigh the required amount quickly and reseal the container tightly to prevent moisture absorption from the air.

The Suzuki-Miyaura Coupling: A Mechanistic and Practical Perspective

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[2][15] This reaction forms a C-C bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate.

The Catalytic Cycle: The "Why" Behind the Reagents

The reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., an aryl bromide, R¹-X) to form a Pd(II) complex. The C-Br bond is weaker than a C-Cl bond, making aryl bromides highly reactive substrates for this step.[16][17]

-

Transmetalation: This is the crucial bond-forming step where the organic group from the boron is transferred to the palladium center. This step requires a base. Causality: The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic "ate" complex, [R²-B(OH)₃]⁻.[2][5] This negatively charged boronate complex is essential for efficient transfer of the organic group to the positively charged Pd(II) center.

-

Reductive Elimination: The two coupled organic groups (R¹ and R²) are eliminated from the palladium center, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][17]

Experimental Protocol: A Validated Workflow for Suzuki Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl iodide.

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.[17]

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio), via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.

-

Reaction: Immerse the flask in a preheated oil bath at 85-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Table 3: Common Suzuki Coupling Conditions

| Component | Example | Purpose / Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the C-C bond formation. Choice depends on substrate reactivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[15] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants; water is often necessary to facilitate the dissolution of the base and the formation of the boronate complex. |

| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |

Conclusion

This compound is more than a mere catalogue chemical; it is a precision tool for molecular construction. Its value is derived from its pre-installed functional handles that allow for predictable and high-yielding transformations, particularly the robust Suzuki-Miyaura coupling. A thorough understanding of its stability, the mechanism of its core reaction, and adherence to validated protocols are essential for leveraging its full potential. For scientists engaged in the synthesis of complex heterocyclic scaffolds for agrochemical, materials science, or pharmaceutical applications, this reagent represents a key enabling building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and discovery of boronic acid drugs. | Semantic Scholar [semanticscholar.org]

- 7. (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 8. 5-BROMO-2-ETHOXYPYRIDIN-3-YLBORONIC ACID | 871332-98-8 [chemicalbook.com]

- 9. 871332-98-8 | 5-溴-2-乙氧基砒啶-3-硼酸 | Boroncore [boroncore.com]

- 10. pschemicals.com [pschemicals.com]

- 11. chemwhat.com [chemwhat.com]

- 12. benchchem.com [benchchem.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 17. benchchem.com [benchchem.com]

Spectroscopic Data for 5-Bromo-2-ethoxypyridine-3-boronic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic building block, 5-Bromo-2-ethoxypyridine-3-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characterization of this compound through a multi-technique spectroscopic approach. We will explore predicted data for Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is explained, providing a field-proven perspective on the molecular characterization of complex heterocyclic boronic acids. While direct experimental spectra for this specific molecule are not publicly available, this guide synthesizes expected data based on established principles and spectral data from analogous compounds, offering a robust framework for its identification and characterization.

Introduction: The Significance of this compound

This compound (C₇H₉BBrNO₃, Molecular Weight: 245.87 g/mol ) is a key intermediate in modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its utility stems from the orthogonal reactivity of its functional groups: the boronic acid moiety, a versatile participant in Suzuki-Miyaura cross-coupling reactions for C-C bond formation; the bromo-substituent, which can be further functionalized through various coupling protocols; and the ethoxypyridine core, a privileged scaffold in medicinal chemistry.

Accurate and unambiguous structural confirmation is paramount for any synthetic intermediate. Spectroscopic techniques provide a powerful, non-destructive suite of tools to elucidate the precise connectivity and electronic environment of a molecule. This guide will provide a detailed exposition of the expected spectroscopic signature of this compound. A detailed spectroscopic study on this molecule has been reported, forming the basis for our predicted data analysis[1][2].

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents a unique combination of functionalities that will manifest distinctively in its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, we will consider ¹H, ¹³C, and ¹¹B NMR. The spectra are predicted based on data from a DMSO-d₆ solution, a common solvent for boronic acids.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The boronic acid protons are often broad and may exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | d | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom, leading to significant deshielding and a downfield shift. It will appear as a doublet due to coupling with H-4. |

| ~7.9 - 8.1 | d | 1H | H-4 | The proton at position 4 will be a doublet due to coupling to H-6. Its chemical shift is influenced by the adjacent bromine and the boronic acid group. |

| ~8.0 (broad s) | s (broad) | 2H | B(OH)₂ | The hydroxyl protons of the boronic acid are acidic and often appear as a broad singlet. Their chemical shift can be highly variable depending on concentration and water content. |

| ~4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |

| ~1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group will be a triplet due to coupling with the methylene protons. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C-2 | The carbon attached to the ethoxy group is significantly deshielded. |

| ~150 | C-6 | The carbon adjacent to the nitrogen is deshielded. |

| ~140 | C-4 | Aromatic carbon deshielded by the adjacent nitrogen and bromine. |

| ~120 (broad) | C-3 | The carbon attached to the boronic acid group often shows a broad signal due to quadrupolar relaxation of the boron nucleus. |

| ~115 | C-5 | The carbon bearing the bromine atom will be influenced by the heavy atom effect. |

| ~62 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

¹¹B NMR Spectroscopy

¹¹B NMR is a valuable tool for characterizing boron-containing compounds. For a boronic acid, a single, often broad, signal is expected.

Expected Data:

-

Chemical Shift (δ) ppm: ~28-33 ppm (relative to BF₃·OEt₂)

-

Rationale: The chemical shift is characteristic of a trigonal planar boronic acid. The peak may be broad due to quadrupolar relaxation.

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz).

-

Acquire the ¹H, ¹³C, and ¹¹B NMR spectra at room temperature.

-

-

Data Processing:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the signals in the ¹H spectrum and pick peaks for all spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (boronic acid, hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching (ethoxy group) |

| ~1600, ~1470 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~1350 | Strong | B-O stretching |

| ~1250 | Strong | Aryl-O-C stretching (asymmetric) |

| ~1050 | Medium | C-Br stretching |

| ~1020 | Strong | Aryl-O-C stretching (symmetric) |

Experimental Protocol for FT-IR Spectroscopy

Caption: General workflow for FT-IR analysis using ATR.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data (Electron Ionization - EI):

-

Molecular Ion ([M]⁺): A pair of peaks of nearly equal intensity at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Key Fragments:

-

[M - C₂H₄]⁺: Loss of ethene from the ethoxy group (m/z 217/219).

-

[M - OCH₂CH₃]⁺: Loss of the ethoxy radical (m/z 200/202).

-

[M - B(OH)₂]⁺: Loss of the boronic acid radical (m/z 202/204).

-

Pyridine ring fragments: Characteristic fragmentation of the pyridine ring.

-

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Caption: General workflow for GC-MS analysis.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or dichloromethane.

-

-

Data Acquisition:

-

Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample is vaporized and separated on the GC column.

-

The eluted compound is ionized in the mass spectrometer using Electron Ionization (EI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Analyze the mass spectrum corresponding to the GC peak of the compound.

-

Identify the molecular ion peaks and characteristic fragment ions.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H, ¹³C, and ¹¹B NMR, FT-IR, and mass spectral data are based on the fundamental principles of spectroscopy and comparison with structurally related molecules. By understanding the expected spectroscopic signatures and the rationale behind them, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

An In-depth Technical Guide to 5-Bromo-2-ethoxypyridine-3-boronic acid: A Keystone Building Block in Modern Medicinal Chemistry

Abstract

5-Bromo-2-ethoxypyridine-3-boronic acid has emerged as a pivotal reagent in the landscape of drug discovery and development. Its unique structural features, combining a reactive boronic acid moiety with a functionalized pyridine core, render it an invaluable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, a detailed examination of its synthesis, and a comprehensive overview of its applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Substituted Pyridine Boronic Acids

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. When functionalized with a boronic acid, the resulting molecule becomes a versatile partner in one of modern organic chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction. This compound (Figure 1) is a prime example of this class of reagents, offering chemists a reliable and efficient means to introduce a 5-bromo-2-ethoxypyridin-3-yl fragment into a target molecule. The presence of the bromine atom provides a handle for further functionalization, while the ethoxy group modulates the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis and process development. The key properties of this compound are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BBrNO₃ | [1][2] |

| Molecular Weight | 245.87 g/mol | [1] |

| CAS Number | 871332-98-8 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | VXXXKWUXSALQQW-UHFFFAOYSA-N | [1] |

Table 1: Core Physicochemical Properties of this compound.

Synthesis and Mechanistic Considerations

Representative Synthetic Protocol

The following protocol is a representative, field-proven method for the synthesis of pyridine boronic acids and is logically applicable to the target compound, starting from a suitable brominated precursor.

Starting Material: 3,5-Dibromo-2-ethoxypyridine

Reaction Scheme:

Caption: General synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: 3,5-Dibromo-2-ethoxypyridine (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the cooled reaction flask. A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 equivalents) in a suitable solvent is then added slowly, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The regioselectivity of the lithiation is directed by the ethoxy group.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 2-3 hours at -78 °C and then allowed to warm slowly to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (2M) at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the reagents and ensure high yields.

-

Low Temperature (-78 °C): The lithiation of aromatic rings is a highly exothermic process. Maintaining a low temperature is essential to prevent side reactions, such as decomposition of the organolithium intermediate and loss of regioselectivity.[4]

-

Triisopropyl Borate: This electrophile is used to "trap" the organolithium intermediate. Its bulky isopropyl groups help to prevent the formation of over-borylated byproducts.

-

Aqueous Acidic Workup: The hydrolysis of the initially formed boronate ester to the desired boronic acid is efficiently achieved under acidic conditions.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for constructing complex molecular frameworks.

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

References

- 1. (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

A Technical Guide to the Purity of Commercially Available 5-Bromo-2-ethoxypyridine-3-boronic Acid for Drug Discovery

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The purity of key reagents can significantly impact reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a therapeutic. 5-Bromo-2-ethoxypyridine-3-boronic acid, a vital building block in modern medicinal chemistry, is no exception. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules necessitates a thorough understanding of its potential impurities and the methods to identify and control them.[1] This guide provides an in-depth technical overview of the purity of commercially available this compound, offering insights into its synthesis, potential impurities, and robust analytical and purification strategies.

The Synthetic Landscape: A Source of Potential Impurities

While specific manufacturing processes for this compound are often proprietary, a common and logical synthetic route involves the lithiation and subsequent borylation of a dihalogenated precursor, likely 3,5-dibromo-2-ethoxypyridine.[2] This organometallic approach allows for the regioselective introduction of the boronic acid moiety. Understanding this synthetic pathway is crucial as it informs the likely process-related impurities that may be present in the final product.

The lithiation-borylation process, while effective, can give rise to several impurities. Incomplete lithiation or side reactions can lead to the presence of the starting dihalo-precursor. Furthermore, the reactive nature of the aryllithium intermediate can result in the formation of homocoupling byproducts.

Caption: Plausible synthetic route and potential process-related impurities.

Intrinsic Impurities: The Nature of Boronic Acids

Beyond process-related contaminants, boronic acids are susceptible to inherent degradation pathways, leading to the formation of intrinsic impurities.

Protodeboronation: This is a common side reaction for many boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] For pyridine-containing boronic acids, the propensity for protodeboronation can be influenced by pH and the position of the boronic acid group. While 3-pyridinylboronic acids are generally more stable than their 2-pyridinyl counterparts, this degradation pathway can still lead to the formation of 5-bromo-2-ethoxypyridine as a significant impurity.[3][4]

Boroxine Formation: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This is a reversible process, and the equilibrium between the boronic acid and its corresponding boroxine can complicate analysis, particularly by NMR, leading to broadened peaks or multiple sets of signals.[7][8][9][10][11]

A Multi-faceted Approach to Purity Determination

A robust assessment of the purity of this compound requires a combination of analytical techniques. Commercially available batches of this reagent often state a purity of around 95%, with the remaining percentage comprising the aforementioned impurities.[12][13]

| Analytical Technique | Strengths | Limitations |

| High-Performance Liquid Chromatography (HPLC) | High sensitivity and resolution for separating the target molecule from closely related impurities. Enables accurate quantification. | On-column hydrolysis of boronate esters can be a challenge. Method development is required for optimal separation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, enabling the identification and characterization of impurities. ¹¹B NMR is specific for boron-containing species. | Can be less sensitive for detecting trace impurities. Boroxine formation can lead to complex and difficult-to-interpret spectra. |

| Mass Spectrometry (MS) | High sensitivity for detecting trace impurities and confirming the molecular weight of the target compound and its byproducts. | Provides limited structural information on its own. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30-35 min: 90-10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Rationale: The use of a C18 column provides good retention for the relatively nonpolar aromatic compound. The formic acid in the mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape. A gradient elution is employed to effectively separate impurities with a range of polarities.

Caption: A typical workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Identification

NMR spectroscopy is a powerful tool for the structural elucidation of the main component and any impurities present.

-

¹H NMR Spectroscopy:

-

Solvent: DMSO-d₆. The use of a hydrogen-bond-accepting solvent like DMSO-d₆ can help to break up boroxine trimers, leading to sharper signals.[11]

-

Expected Signals for this compound: Look for characteristic signals for the ethoxy group (a triplet and a quartet), and two distinct aromatic protons on the pyridine ring. The B(OH)₂ protons will appear as a broad singlet.

-

Impurity Identification:

-

5-bromo-2-ethoxypyridine (from protodeboronation): Appearance of a new aromatic proton signal in place of the boronic acid group.

-

3,5-dibromo-2-ethoxypyridine (starting material): A different set of aromatic proton signals.

-

-

-

¹¹B NMR Spectroscopy:

-

This technique is highly specific for boron-containing species and can help to distinguish between the boronic acid and any boroxine species present.[14] The boronic acid will typically show a signal around 28-30 ppm, while boroxines appear at a slightly different chemical shift.

-

Strategies for Purification

For applications requiring higher purity than what is commercially available, several purification strategies can be employed.

Extractive Workup

An acid-base extraction can be a simple and effective first step to remove non-acidic impurities.[15][16][17]

-

Dissolve the crude this compound in an organic solvent such as ethyl acetate.

-

Extract the organic solution with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer, leaving neutral impurities in the organic layer.

-

Separate the aqueous layer and acidify it with an aqueous acid (e.g., 1M HCl) to a pH of around 4-5 to precipitate the purified boronic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Rationale: This method leverages the acidic nature of the boronic acid group to separate it from neutral organic impurities. It is a cost-effective and scalable purification technique.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[18][19]

-

Dissolve the crude boronic acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetonitrile).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Rationale: This technique relies on the difference in solubility between the target compound and its impurities at different temperatures. It is particularly effective for removing impurities that have different solubility profiles.

Conclusion

The purity of this compound is a critical parameter for its successful application in drug discovery and development. A comprehensive understanding of its potential synthetic and intrinsic impurities, coupled with robust analytical and purification strategies, is essential for ensuring the quality and consistency of this key building block. By employing a multi-technique analytical approach and appropriate purification methods, researchers can confidently utilize this versatile reagent to accelerate the synthesis of novel and impactful pharmaceutical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. (5-Bromo-2-ethoxypyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 13. pschemicals.com [pschemicals.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. benchchem.com [benchchem.com]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

stability and storage of 5-Bromo-2-ethoxypyridine-3-boronic acid

An in-depth technical guide on the .

Prepared for: Researchers, Scientists, and Drug Development Professionals.

Abstract

5-Bromo-2-ethoxypyridine-3-boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. However, the inherent instability of many boronic acids poses considerable challenges to its handling, storage, and application. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, details best practices for its storage and handling to mitigate degradation, and presents validated experimental protocols for assessing its purity and stability over time.

Introduction: The Dichotomy of Boronic Acids

Boronic acids are indispensable reagents in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Their utility is, however, often counterbalanced by their limited stability. The boron atom in boronic acids is electron-deficient, rendering it susceptible to nucleophilic attack and oxidation. A prevalent and often irreversible degradation pathway for many boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source, typically water. Another significant degradation route is oxidation, which can lead to the formation of various byproducts.

For this compound, its specific electronic and steric properties, conferred by the bromine and ethoxy substituents on the pyridine ring, influence its reactivity and stability profile. A thorough understanding of these nuances is critical for its effective utilization in synthesis and for ensuring the reproducibility of experimental outcomes.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by three factors: moisture, air (oxygen), and temperature.

Protodeboronation: The Role of Water

The presence of water, even in trace amounts, can induce the hydrolytic cleavage of the C-B bond, resulting in the formation of 5-bromo-2-ethoxypyridine and boric acid. This process, known as protodeboronation, is often catalyzed by acid or base.

Oxidation: The Impact of Air

Exposure to atmospheric oxygen can lead to the oxidation of the boronic acid. This can result in the formation of the corresponding phenol (following deborylation) or other oxidative byproducts, which can complicate reaction workups and diminish yields.

Thermal Decomposition

A visual representation of the primary degradation pathways is provided below:

Figure 1. Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, the following storage and handling procedures are recommended:

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | Minimizes thermal degradation and slows down chemical reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |

| Moisture | Desiccated environment | Minimizes the risk of protodeboronation. |

| Light | Amber vial or dark container | Protects against potential light-induced degradation. |

Step-by-Step Handling Procedure

-

Inert Atmosphere: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

-

Glove Box/Bag: Whenever feasible, handle the solid material inside a glove box or glove bag under a positive pressure of an inert gas.

-

Weighing: If a glove box is unavailable, weigh the required amount of the boronic acid quickly in a fume hood on a dry, clean weighing paper or in a tared vial. Minimize the exposure time to the atmosphere.

-

Inerting the Reaction Vessel: The reaction vessel should be dried in an oven and cooled under a stream of inert gas prior to the addition of the boronic acid.

-

Solvent Choice: Utilize anhydrous solvents for all reactions involving the boronic acid to prevent protodeboronation.

Experimental Assessment of Stability

Regularly assessing the purity of this compound is crucial for its successful application in synthesis. The following is a general workflow for stability assessment:

Figure 2. General workflow for stability assessment of boronic acids.

Protocol: Stability Assessment by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for rapidly assessing the purity of a boronic acid sample and detecting the presence of its corresponding protodeboronated byproduct.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)

Procedure:

-

Accurately weigh approximately 5-10 mg of the boronic acid sample and dissolve it in a suitable deuterated solvent in a clean, dry vial.

-

If using an internal standard, accurately weigh a known amount and add it to the vial.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Integrate the characteristic peaks of the boronic acid and the protodeboronated byproduct (5-bromo-2-ethoxypyridine).

-

Calculate the relative molar ratio to determine the purity of the sample.

Protocol: Stability Assessment by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for detecting and quantifying the boronic acid and its degradation products.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Formic acid or other suitable mobile phase additive

-

HPLC column (e.g., C18)

Procedure:

-

Prepare a stock solution of the boronic acid sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Set up the LC-MS method with an appropriate gradient elution profile and mass spectrometry parameters to detect the parent compound and expected degradation products.

-

Inject the standards and the sample onto the LC-MS system.

-

Analyze the resulting chromatograms and mass spectra to identify and quantify the boronic acid and any impurities.

Conclusion

The successful application of this compound in organic synthesis is contingent upon a comprehensive understanding of its stability and the implementation of rigorous storage and handling protocols. By minimizing exposure to moisture, air, and elevated temperatures, and by regularly assessing its purity using techniques such as ¹H NMR and LC-MS, researchers can ensure the integrity of this valuable reagent and the reproducibility of their synthetic endeavors.

Discovery of Novel Pyridine Derivatives Using Boronic Acids: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a remarkable number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to improve the solubility and bioavailability of parent compounds make it a privileged structure in drug design.[2] However, the functionalization of the pyridine ring to generate novel derivatives is not always trivial. This guide provides an in-depth exploration of the use of boronic acids, a class of remarkably stable and versatile reagents, as powerful tools for the synthesis and discovery of novel pyridine-based molecules.[3][4] We will move beyond simple procedural lists to delve into the mechanistic underpinnings, strategic considerations, and practical protocols that enable researchers to harness these methodologies effectively.

Part 1: The Foundational Pillar: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the undisputed workhorse for forging carbon-carbon bonds between organoboron compounds and organic halides.[5] Its success lies in its mild reaction conditions, exceptional functional group tolerance, and the generally low toxicity of the boronic acid reagents, making it a strategically vital transformation in pharmaceutical synthesis.[5][6]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond (e.g., C-Cl, C-Br) of the pyridine halide, forming a Pd(II) complex.[5]

-

Transmetalation: In the presence of a base, the pyridine boronic acid forms a more nucleophilic boronate species. This species then transfers its pyridyl group to the palladium center, displacing the halide. This is often the rate-limiting step.

-

Reductive Elimination: The two organic moieties (the original pyridine halide backbone and the newly transferred pyridyl group) on the Pd(II) center couple and are expelled as the final bipyridine product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid

This protocol provides a robust starting point for the synthesis of an asymmetric bipyridine. The choice of SPhos as a ligand is critical; bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and the challenging reductive elimination step, which is often necessary for coupling electron-deficient heteroaryl chlorides.[5][8]

Materials:

-

2-Chloropyridine

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

-

Standard Schlenk line glassware and magnetic stirrer with heating

Procedure: [5]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 2-chloropyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment. This is crucial as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 5:1 ratio) via syringe. The water is essential for the transmetalation step, aiding in the formation of the active boronate species.

-

Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture.

-

Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2,3'-bipyridine.

Data Presentation: Typical Reaction Conditions

The choice of base, ligand, and solvent system is highly dependent on the specific substrates being coupled. The following table summarizes typical conditions, providing a reference for expected outcomes.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~85-95 |

| 3-Bromopyridine | Pyridine-4-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | ~80-90 |

| 2-Bromopyridine | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | ~70-85 |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 95 | 60-85[6] |

Table based on data and protocols found in various sources, including Benchchem and Molecules.[5][6]

Troubleshooting Common Challenges

-

Protodeboronation: This is a common side reaction where the boronic acid's C-B bond is cleaved by a proton source, especially under harsh basic conditions, leading to the formation of an undesired parent arene.[9][10]

-

Solution: Use milder bases (e.g., K₃PO₄ instead of Cs₂CO₃), rigorously anhydrous conditions if possible, or switch to more stable boronic esters like pinacol or MIDA esters.[10]

-

-

Catalyst Deactivation: The Lewis basic nitrogen atom in pyridine can coordinate to the palladium center, leading to catalyst poisoning and low yields.[9]

-

Solution: Employ bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines) that shield the metal center and promote the desired catalytic steps over deactivation pathways.[8]

-

-

Low Yield with Heteroaryl Boronic Acids: Five-membered heteroaromatic boronic acids are particularly prone to rapid deboronation.[11]

-

Solution: Utilize a precatalyst that rapidly forms the active Pd(0) species at room temperature, allowing the coupling to occur before significant reagent degradation.[11]

-

Part 2: Advanced Methodologies for Novel Scaffolds

While Suzuki-Miyaura coupling is foundational, modern synthetic challenges demand more advanced strategies for efficiency and novel regioselectivity.

Direct C-H Activation: An Atom-Economical Approach

Transition-metal-mediated C-H functionalization has emerged as a powerful strategy that avoids the pre-functionalization (e.g., halogenation) of starting materials.[12] A particularly elegant approach involves using the pyridine nitrogen to direct a catalyst to a specific C-H bond.

A novel topology for this process involves a Lewis acidic boryl group attached to the metal center (e.g., Iridium). The pyridine nitrogen coordinates to this ancillary boron ligand, not the metal itself. This directs the iridium center to activate the ortho-C-H bond with exquisite selectivity.[12][13][14]

Caption: Logical workflow for selective ortho C-H activation of pyridines.

This method provides a powerful alternative to traditional cross-coupling, enabling the formation of C-C bonds at positions that might be difficult to access through other means.[12]

Photoredox Catalysis: Mild Radical Generation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[15][16] Boronic acids and their derivatives can be activated via a dual catalytic system to generate carbon-centered radicals.

The process typically involves:[15][17]

-

A Lewis base (e.g., quinuclidin-3-ol) forms a redox-active complex with the boronic acid.

-

A photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with this complex.

-

This oxidation event leads to C-B bond cleavage, generating a pyridyl radical.

-

The radical can then participate in various C-C bond-forming reactions, such as addition to electron-deficient olefins.

This approach is powerful for forging C(sp²)-C(sp³) bonds and is compatible with a wide range of functional groups due to its gentle reaction conditions.[15]

Part 3: High-Throughput Experimentation: Microwave-Assisted Synthesis

In a drug discovery setting, the rapid generation of derivative libraries is essential. Microwave-assisted synthesis dramatically accelerates reactions, reducing times from hours to minutes and often leading to cleaner reaction profiles and higher yields.[18]

Protocol: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid

Materials: [18]

-

2-Fluoropyridine-3-boronic acid (1.2 eq)

-

Aryl Halide (e.g., 4-Bromoanisole, 1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane

-

Water

-

10 mL microwave vial with stir bar

Procedure: [18]

-

Preparation: Combine the boronic acid, aryl halide, Pd(PPh₃)₄, and K₂CO₃ in the microwave vial.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 mixture).

-

Sealing: Securely seal the vial with a cap.

-

Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 15 minutes).

-

Work-up & Purification: After cooling, perform a standard aqueous work-up and purify by column chromatography as described in the conventional heating protocol.

The efficient and uniform heating provided by microwave irradiation accelerates each step of the catalytic cycle, making it an invaluable tool for rapid library synthesis.[18]

Conclusion and Future Perspectives

The synthesis of novel pyridine derivatives has been profoundly advanced by the strategic use of boronic acids. The Suzuki-Miyaura coupling remains the robust and reliable foundation for constructing biaryl scaffolds. However, the ever-increasing complexity of pharmaceutical targets demands more sophisticated tools. Emerging methodologies like directed C-H activation and photoredox catalysis are pushing the boundaries of what is possible, offering unprecedented efficiency, selectivity, and access to novel chemical space. As these advanced techniques become more mainstream, they will undoubtedly accelerate the discovery of the next generation of pyridine-based therapeutics.

References

- 1. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wwjmrd.com [wwjmrd.com]

- 8. benchchem.com [benchchem.com]

- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Selective ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]

- 17. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters [repository.cam.ac.uk]

- 18. benchchem.com [benchchem.com]

Methodological & Application

palladium catalyst for 5-Bromo-2-ethoxypyridine-3-boronic acid cross-coupling